N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

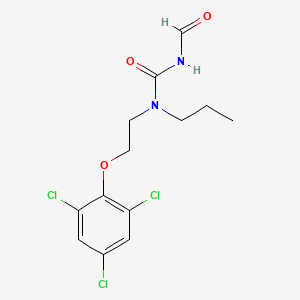

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide. This nomenclature reflects the complex substitution pattern present in the molecule, incorporating multiple functional groups arranged in a specific geometric configuration. The compound is officially registered under Chemical Abstracts Service number 139542-32-8, which serves as its unique chemical identifier in scientific databases.

The compound is known by several synonymous designations that reflect its structural characteristics and analytical applications. The most commonly encountered synonym is BTS44596, which represents a laboratory designation frequently used in analytical reference standards. Additional systematic nomenclature variations include N-{propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}formamide and N-formyl-N'-propyl-N'-[2-(2,4,6-trichlorophenoxy)ethyl]urea. These alternative names emphasize different aspects of the molecular structure, particularly the urea-like character of the carbamoyl functionality.

Molecular Formula and Structural Characterization

The molecular formula of N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide is C13H15Cl3N2O3, representing a molecular weight of 353.63 grams per mole. This formula indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, three chlorine atoms, two nitrogen atoms, and three oxygen atoms arranged in a specific three-dimensional configuration. The molecular composition reflects the complexity of the structure, which incorporates multiple functional groups including aromatic rings, ether linkages, and carbamoyl functionalities.

The structural characterization reveals several key molecular features that define the compound's chemical behavior. The trichlorophenoxy moiety contains three chlorine substituents positioned at the 2,4,6-positions of the benzene ring, creating a highly substituted aromatic system. This substitution pattern results in significant steric hindrance and electronic effects that influence the molecule's overall reactivity and stability. The phenoxy group is connected through an ethyl bridge to the nitrogen atom of the carbamoyl functionality, creating a flexible linker region that allows conformational freedom.

The Simplified Molecular Input Line Entry System representation is CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NC=O, which provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C13H15Cl3N2O3/c1-2-3-18(13(20)17-8-19)4-5-21-12-10(15)6-9(14)7-11(12)16/h6-8H,2-5H2,1H3,(H,17,19,20) offers a more detailed representation that includes connectivity and hydrogen atom assignments. These structural identifiers are essential for database searches and computational modeling applications.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C13H15Cl3N2O3 | Complete atomic composition |

| Molecular Weight | 353.63 g/mol | Calculated molecular mass |

| Chemical Abstracts Service Number | 139542-32-8 | Unique registry identifier |

| Simplified Molecular Input Line Entry System | CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NC=O | Linear connectivity notation |

| International Chemical Identifier Key | RHDVQZWCBQXOJW-UHFFFAOYSA-N | Hashed structural identifier |

The formamide functionality represents a critical structural element that influences the compound's chemical properties. Formamide derivatives are known to exhibit restricted rotation about the carbon-nitrogen bond due to partial double-bond character arising from resonance stabilization. This restricted rotation can result in observable conformational isomers under certain conditions, particularly at low temperatures or in constrained environments. The barrier to rotation in formamide systems has been extensively studied, with typical values ranging from 14 to 16 kilocalories per mole.

Isomeric Variations and Stereochemical Considerations

The structural complexity of this compound introduces several potential sources of isomerism that merit detailed consideration. The most significant isomeric variation arises from restricted rotation about the carbamoyl carbon-nitrogen bond, which can give rise to cis and trans conformational isomers. In formamide derivatives, the barrier to rotation typically ranges from 12 to 16 kilocalories per mole, depending on the specific substitution pattern and environmental conditions.

The carbamoyl functionality contains two nitrogen atoms that can adopt different spatial orientations relative to the carbonyl oxygen. The primary carbamoyl nitrogen, which bears the propyl and trichlorophenoxyethyl substituents, can orient these substituents either cis or trans to the formyl hydrogen. Nuclear magnetic resonance spectroscopy studies of similar N-methylformamide systems have demonstrated that these rotational isomers can be observed as separate species at room temperature, with interconversion barriers of approximately 15 kilocalories per mole. The relative populations of these isomers depend on steric interactions between the substituents and the formyl group.

The trichlorophenoxy substituent introduces additional conformational complexity through rotation about the ether oxygen linkage. The 2,4,6-trichlorophenyl ring can adopt various orientations relative to the ethyl bridge, influenced by steric repulsion between the ortho-chlorine substituents and the adjacent methylene group. Computational studies of similar phenoxy systems suggest that the most stable conformation places the phenyl ring approximately perpendicular to the ethyl chain to minimize steric interactions.

The propyl chain attached to the carbamoyl nitrogen provides another source of conformational variation. Rotation about the carbon-carbon bonds in the propyl group can generate multiple conformers, though these typically interconvert rapidly at room temperature. The preferred conformations are those that minimize steric interactions with the bulky trichlorophenoxyethyl substituent and the formyl group.

| Isomeric Type | Energy Barrier | Observable at Room Temperature | Primary Determining Factor |

|---|---|---|---|

| Carbamoyl C-N Rotation | 12-16 kcal/mol | Yes | Resonance stabilization |

| Ether C-O Rotation | 2-4 kcal/mol | No | Steric hindrance |

| Propyl Chain Rotation | 1-3 kcal/mol | No | Van der Waals interactions |

| Formyl C-N Rotation | 14-16 kcal/mol | Yes | Amide resonance |

Deuterium labeling studies have been conducted to investigate the dynamic behavior of this compound class. The deuterated analog N-[1,1,2,2,3,3,3-heptadeuteriopropyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide has been synthesized for nuclear magnetic resonance studies. This isotopic substitution allows for detailed investigation of molecular motion and conformational dynamics without significantly altering the electronic structure of the molecule.

Quantitative nuclear magnetic resonance spectroscopy has proven particularly valuable for studying the stability and conformational behavior of this compound in solution. Studies using 400 megahertz nuclear magnetic resonance instruments have demonstrated that the compound maintains structural integrity over extended periods, with no detectable degradation observed after nearly one year of storage in acetonitrile solution. The nuclear magnetic resonance signals show consistent integration patterns, indicating that conformational equilibria remain stable under typical analytical conditions.

属性

IUPAC Name |

N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl3N2O3/c1-2-3-18(13(20)17-8-19)4-5-21-12-10(15)6-9(14)7-11(12)16/h6-8H,2-5H2,1H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDVQZWCBQXOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891607 | |

| Record name | N-{propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139542-32-8 | |

| Record name | N-{propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The nucleophilic attack of the amine on the electrophilic carbonyl carbon of the formylating agent initiates the reaction, followed by deprotonation to yield the amide. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are employed to stabilize intermediates, with reaction temperatures maintained between 0–25°C to minimize side reactions. Catalytic bases such as triethylamine or pyridine facilitate proton abstraction, enhancing reaction efficiency.

Example Protocol:

-

Reactants: Propyl[2-(2,4,6-trichlorophenoxy)ethyl]amine (1.0 equiv), formyl chloride (1.2 equiv)

-

Solvent: DCM, 0°C, inert atmosphere

-

Base: Triethylamine (2.0 equiv)

-

Yield: ~70–80% (estimated based on analogous reactions)

Optimization of Reaction Parameters

Catalyst Selection and Loading

Salen-metal catalysts significantly influence reaction rates and yields. For instance, Zn-salen complexes achieve 95% yield in N-methylformanilide synthesis under mild conditions (25°C, 0.5 MPa), whereas Al-salen variants require higher temperatures (100°C) but shorten reaction times.

Table 1: Catalyst Performance in CO₂-Based Formamide Synthesis

| Catalyst Metal | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Zn | 25 | 0.5 | 15 | 95 |

| Al | 100 | 5.0 | 3 | 99 |

| Co | 60 | 1.0 | 6 | 97 |

Solvent and Temperature Effects

Solvent-free systems favor industrial scalability, reducing post-reaction purification steps. However, polar solvents like ethyl acetate or DMF enhance catalyst solubility and substrate mixing, particularly for sterically hindered amines. Elevated temperatures (60–100°C) accelerate reaction kinetics but risk decomposition of thermally labile trichlorophenoxy groups.

Industrial-Scale Considerations

Catalyst Recycling and Cost Efficiency

The patent method enables catalyst recovery via centrifugation and solvent washing, with reused Zn-salen catalysts retaining >90% activity over five cycles. This aligns with green chemistry principles, minimizing waste and operational costs.

Comparative Analysis of Methods

Table 2: Traditional vs. CO₂-Based Synthesis

| Parameter | Traditional Amide Coupling | CO₂ Catalytic Method |

|---|---|---|

| Reaction Time | 4–24 hours | 3–15 hours |

| Yield | 70–80% | 90–99% |

| Catalyst Cost | Low (organic bases) | Moderate (metal-salen) |

| Environmental Impact | High (toxic reagents) | Low (CO₂ utilization) |

| Scalability | Limited by solvent use | High (solvent-free) |

化学反应分析

Types of Reactions

N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted phenoxy compounds.

科学研究应用

Agricultural Use

N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide is primarily recognized for its role as a fungicide. It is utilized in the control of fungal diseases in crops, enhancing yield and quality. Its effectiveness against a broad spectrum of fungal pathogens makes it valuable in agricultural practices.

Environmental Testing

Due to its chemical stability and potential environmental impact, this compound is also used as a reference standard in environmental testing. It aids in the assessment of pesticide residues in soil and water samples, contributing to ecological risk assessments and regulatory compliance.

Toxicological Studies

Research involving this compound includes toxicological evaluations to determine its effects on non-target organisms and human health. Studies focus on its metabolic pathways and potential toxic effects at various exposure levels.

Case Study 1: Efficacy as a Fungicide

A study conducted by agricultural scientists demonstrated the efficacy of this compound against Botrytis cinerea, a common fungal pathogen affecting grapes. The results indicated a significant reduction in fungal growth when applied at optimal concentrations, showcasing its potential for improving crop protection strategies.

Case Study 2: Environmental Impact Assessment

In an environmental risk assessment study published by the Environmental Protection Agency (EPA), this compound was analyzed for its persistence in aquatic ecosystems. The findings revealed that while the compound exhibits low volatility and moderate degradation rates, it poses risks to aquatic life at high concentrations due to bioaccumulation potential.

作用机制

The mechanism of action of N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide involves its interaction with specific molecular targets. The compound is known to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The molecular pathways involved include the inhibition of cytochrome P450 enzymes, which are essential for ergosterol synthesis .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of chlorophenoxyethyl carbamoyl derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |

|---|---|---|---|---|---|

| N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide | Not specified | C₁₃H₁₅Cl₃N₂O₃ | 353.63 | Formamide, trichlorophenoxyethyl | Fungicide metabolite residue analysis |

| Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl chloride | 73616-22-5 | C₁₂H₁₃Cl₄NO₂ | 347.05 | Carbamoyl chloride, trichlorophenoxyethyl | Synthetic intermediate for agrochemicals |

| N-[(Propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl)amino]formamide | 740846-54-2 | C₁₃H₁₆Cl₃N₃O₃ | 368.65 | Urea-formamide hybrid | Potential metabolite in degradation pathways |

| BTS 44596 (Prochloraz metabolite) | Not specified | C₁₄H₁₆Cl₃N₃O₂ | 372.65 | Urea, trichlorophenoxyethyl | Primary degradation product of prochloraz |

| This compound-d7 | 139542-32-8 | C₁₃H₁₅D₇Cl₃N₂O₃ | ~360.70 | Deuterated formamide | Isotopic standard for analytical methods |

Functional and Metabolic Differences

- Reactivity : The carbamoyl chloride (CAS 73616-22-5) exhibits higher electrophilicity due to the chloride group, making it reactive in synthesis . In contrast, the formamide derivative (target compound) is more stable, favoring environmental persistence .

- Metabolic Pathways : BTS 44596, a urea derivative, forms during prochloraz degradation via imidazole ring cleavage, whereas the target compound arises from subsequent formylation or hydrolysis steps .

- Analytical Utility : The deuterated analogue (CAS 139542-32-8) is used as an internal standard in LC-MS/MS to quantify the parent compound in complex matrices .

Environmental and Toxicological Profiles

- Degradation : The urea-based BTS 44596 degrades faster than the formamide variant, which resists hydrolysis under neutral conditions .

生物活性

N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide is a complex chemical compound known for its potential biological activities, particularly in the fields of agriculture and environmental science. This article explores its biological activity, including its fungicidal and herbicidal properties, along with relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H15Cl3N2O3

- Molecular Weight : 353.63 g/mol

- CAS Number : 139542-32-8

- Structural Features : The compound features a propyl group linked to a 2-(2,4,6-trichlorophenoxy)ethyl moiety and a formamide functional group through a carbamoyl linkage.

The presence of the 2,4,6-trichlorophenoxy group is significant as it is commonly associated with herbicidal activity due to its ability to disrupt plant growth by interfering with hormonal balance or inhibiting specific enzymatic pathways .

Herbicidal Properties

The compound's herbicidal potential is attributed to the chlorinated phenoxy moiety. Such compounds are known to affect plant growth regulation. The biological activity may extend to:

- Disruption of plant hormonal balance.

- Inhibition of specific enzymatic pathways involved in growth and development .

Environmental Impact Studies

Studies have shown that this compound interacts with soil microorganisms, potentially affecting their populations and activities. This interaction can influence the ecological balance within agricultural ecosystems .

Photodegradation Studies

Research on photodegradation indicates that exposure to UV light significantly impacts the stability of this compound. Under specific conditions, it may decompose into simpler products through pathways similar to those observed in related pesticides .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Prochloraz | Contains imidazole ring | Broad-spectrum fungicide; acts as an antifungal agent |

| 2-(2,4-Dichlorophenoxy)acetic acid | Phenoxyacetic acid derivative | Widely used herbicide; affects plant growth regulation |

| N,N-Dimethyl-1-[1-(3-chloro-4-fluorophenyl)-3-oxopropan-2-yl]urea | Urea derivative | Selectively targets specific pests; lower toxicity profile |

This table highlights the diversity within chlorinated phenoxy derivatives while emphasizing the unique attributes of this compound due to its specific functional groups and potential applications in pest control strategies .

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide in environmental samples?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. Optimize separation using a C18 column with a gradient mobile phase (e.g., acetonitrile/water with 0.1% formic acid). Confirm identity via accurate mass measurements (e.g., m/z 346.02 for [M+H]+) and chlorine isotopic patterns . Cross-validate with certified reference materials (CRMs) to ensure precision (±5% RSD) and recovery rates (80–110%) .

Q. How is this compound synthesized, and what intermediates are critical?

- Synthetic Route : React 2-(2,4,6-trichlorophenoxy)-ethyl chloride with n-propyl amine (20–150°C, optional aqueous conditions) to form N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine. Subsequent carbamoylation with formamide derivatives under anhydrous conditions yields the target compound. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR for carbonyl (C=O) stretch confirmation at ~1680 cm⁻¹ .

Q. What are the primary applications of this compound in agricultural research?

- Functional Role : As a metabolite of prochloraz (a broad-spectrum imidazole fungicide), it is studied for its persistence and environmental impact. Research focuses on its role in inhibiting fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis . Applications include residue analysis in postharvest treatments (e.g., ginger) under cold storage to assess degradation kinetics .

Advanced Research Questions

Q. What metabolic pathways degrade this compound in plant and aquatic systems?

- Degradation Mechanisms :

- Plants : Cleavage of the carbamoyl group forms N-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea (BTS 44596), which hydrolyzes to 2,4,6-trichlorophenol (TCP) and conjugates. Track using 14C-labelled isotopes and HPLC-UV/fluorescence detection .

- Aquatic Systems : In zebrafish larvae, oxidative stress pathways (e.g., glutathione depletion) and dysregulation of lipid metabolism are observed. Use transcriptomics (RNA-seq) and targeted metabolomics (LC-QTOF-MS) to map pathway perturbations .

Q. How do structural modifications influence the compound’s binding affinity to fungal cytochrome P450 enzymes?

- Structure-Activity Relationship (SAR) : Replace the propyl group with methyl or ethyl chains to assess steric effects. Introduce electron-withdrawing groups (e.g., -CF₃) on the phenoxy ring to enhance binding to CYP51’s heme domain. Validate via molecular docking (AutoDock Vina) and in vitro enzyme inhibition assays (IC50 comparisons) .

Q. What challenges arise in distinguishing this compound from its isomers during chromatographic analysis?

- Analytical Challenges : Co-elution with metabolites like N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea (tR ~8.7 min on C18 columns) necessitates high-resolution MS (HRMS) or ion-mobility spectrometry (IMS) for separation. Optimize collision energy (CE) in MS/MS to differentiate fragment ions (e.g., m/z 162.1 for TCP vs. m/z 176.2 for urea derivatives) .

Q. What ecotoxicological thresholds are established for this compound in non-target organisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。